2,2',4,4',5,5'-Hexabromodiphenyl ether
Overview
Description
Synthesis Analysis
The synthesis of brominated diphenyl ethers can be complex, involving multiple steps and potential side reactions. For instance, the synthesis of tetrabrominated 2-methoxydiphenyl ethers, which are structurally related to hexabromodiphenyl ethers, involves bromination of the methoxydiphenyl ether backbone to an average degree of four bromine substituents. The reaction can lead to a mixture of products, including hydroxylated BDEs as side products . Although this paper does not directly describe the synthesis of hexabromodiphenyl ether, it provides insight into the bromination reactions that are likely similar in the synthesis of higher brominated BDEs.
Molecular Structure Analysis
The molecular structure of brominated diphenyl ethers is characterized by two phenyl rings connected by an ether bond, with varying numbers of bromine atoms attached to the rings. The position and number of bromine atoms can significantly influence the physical and chemical properties of these compounds. For example, the crystal structure of a related compound, 4',5'-dibromo-o-xylyl-17-crown-5 ether, was determined through X-ray structural analysis, showing how bromination affects the molecular conformation .
Chemical Reactions Analysis
Brominated diphenyl ethers can undergo various chemical reactions, including photodegradation and metabolism. Hydroxylated metabolites of tetrabromodiphenyl ether have been identified in exposed rats, indicating that these compounds can be metabolized in vivo to form hydroxylated derivatives . Additionally, hydroxylated polybromodiphenyl ethers can undergo photodegradation, leading to a range of photoproducts through different pathways, such as direct photolysis and photooxidation .
Physical and Chemical Properties Analysis
The physical and chemical properties of hexabromodiphenyl ether are influenced by its high degree of bromination. These properties include high lipophilicity, low volatility, and resistance to degradation, which contribute to their persistence in the environment. The presence of bromine atoms also makes these compounds effective flame retardants but can lead to the formation of toxic byproducts during combustion or degradation processes.
Scientific Research Applications
1. Environmental and Health Impact Studies
- Research has explored the presence and identification of hydroxylated metabolites of polybrominated diphenyl ethers (PBDEs), including 2,2',4,4',5,5'-hexabromodiphenyl ether, in human blood. This study highlights the bioactive nature of these compounds, which largely originate from anthropogenic activities (Rydén et al., 2012).
2. Photochemical Behavior
- A study investigated the photochemistry of 2,2',4,4',5,5'-hexabromodiphenyl ether in various solvents, revealing significant insights into its behavior under irradiation and the formation of various photoproducts. This research is crucial for understanding the environmental fate of this compound (Rayne et al., 2006).
3. Metabolic Pathways and Biological Interactions
- Studies on metabolism and interaction with thyroid receptors have been conducted, showing how this compound and its related metabolites behave in biological systems. For example, one study examined the in vitro interaction of 2,2',4,4',5,5'-hexabromodiphenyl ether with thyroid receptor beta, providing insights into its possible health impacts (Suvorov et al., 2010).
4. Occupational Exposure and Environmental Contamination
- Research has been conducted on the exposure levels of PBDEs, including 2,2',4,4',5,5'-hexabromodiphenyl ether, in various occupational settings. This includes studies on workers in electronic dismantling plants and other environments where these compounds are prevalent (Sjödin et al., 1999).
5. Analytical Method Development for PBDEs
- Significant work has been done in developing and optimizing analytical methods for detecting and quantifying PBDEs, including 2,2',4,4',5,5'-hexabromodiphenyl ether, in various environmental samples. This research is essential for monitoring and understanding the distribution and impact of these compounds in the environment (Negreira et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1,2,4-tribromo-5-(2,4,5-tribromophenoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O/c13-5-1-9(17)11(3-7(5)15)19-12-4-8(16)6(14)2-10(12)18/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXIRSKYBISPGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)OC2=CC(=C(C=C2Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4030047 | |
Record name | 2,2',4,4',5,5'-Hexabromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4030047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2,2',4,4',5,5'-Hexabromodiphenyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037525 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2,2',4,4',5,5'-Hexabromodiphenyl ether | |
CAS RN |
68631-49-2 | |
Record name | BDE 153 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68631-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexabrominated diphenyl ether 153 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068631492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',4,4',5,5'-Hexabromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4030047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,4',5,5'-HEXABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX58WCQ511 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2,2',4,4',5,5'-Hexabromodiphenyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037525 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
157.6 °C | |
Record name | 2,2',4,4',5,5'-Hexabromodiphenyl ether | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037525 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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